2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a trichloromethyl group and a fluoro-substituted indole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoroindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
[ \text{5-Fluoroindole} + \text{Trichloroacetyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic aromatic substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Electrophilic aromatic substitution: Formation of halogenated or nitro-substituted indole derivatives.
Reduction: Formation of reduced ethanone derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone has several scientific research applications, including:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological studies: Investigated for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical biology: Used as a probe to study biological pathways and molecular interactions.
Material science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone
- 2,2,2-Trichloro-1-(5-chloro-1H-indol-3-yl)ethanone
- 2,2,2-Trichloro-1-(5-bromo-1H-indol-3-yl)ethanone
Uniqueness
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is unique due to the presence of the fluoro substituent on the indole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H5Cl3FNO |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
InChI Key |
YWFOMRSWVDQVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.